molecular formula C11H12ClNO3 B8577711 1-Chloro-2-(3-methyl-2-butenyloxy)-4-nitrobenzene

1-Chloro-2-(3-methyl-2-butenyloxy)-4-nitrobenzene

Cat. No. B8577711
M. Wt: 241.67 g/mol
InChI Key: XRKIFFOJUGXVIP-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-methyl-2-butenyloxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-2-(3-methyl-2-butenyloxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(3-methyl-2-butenyloxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Chloro-2-(3-methyl-2-butenyloxy)-4-nitrobenzene

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

1-chloro-2-(3-methylbut-2-enoxy)-4-nitrobenzene

InChI

InChI=1S/C11H12ClNO3/c1-8(2)5-6-16-11-7-9(13(14)15)3-4-10(11)12/h3-5,7H,6H2,1-2H3

InChI Key

XRKIFFOJUGXVIP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction mixture of 2-chloro-5-nitrophenol (50.6 g), anhydrous potassium carbonate (44.5 g), tetrabutylammonium bromide (4.7 g) and 4-bromo-2-methyl-2-butene (53.3 g, 90%) in methyl ethyl ketone (263 mL) was stirred at ambient temperature overnight. TLC of the reaction mixture showed traces of phenol remaining. Additional prenyl bromide (1 mL) was then added to the reaction mixture and stirred for 2 hours. The solvent was then removed from the reaction mixture. The residue of the reaction mixture was then treated with water and extracted into diethyl ether. The extract was washed with 2N sodium hydroxide and water, dried (MgSO4), filtered, and evaporated, to leave a brown solid which was recrystallised from ethyl acetate/isopropyl alcohol to give 1-chloro-2-(3-methyl-2-butenyloxy)-4-nitrobenzene, 49.5 g, a beige solid, a single spot on TLC (ethyl acetate:hexane, 20:80).
Quantity
50.6 g
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reactant
Reaction Step One
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44.5 g
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reactant
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53.3 g
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reactant
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4.7 g
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catalyst
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Quantity
263 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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